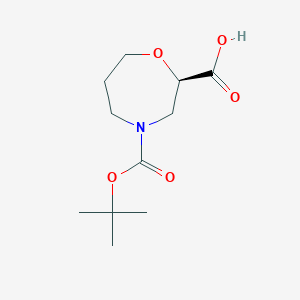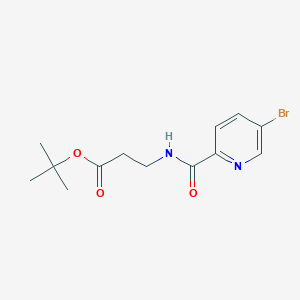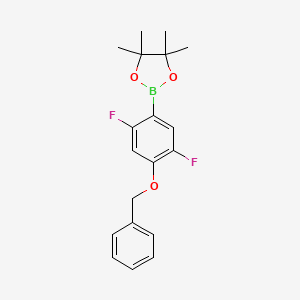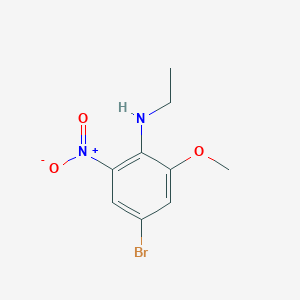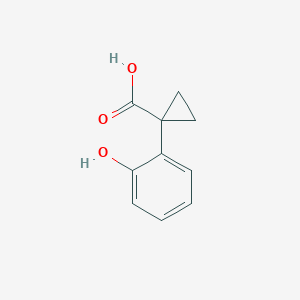
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclic carboxylic acid compound . It has a molecular weight of 178.19 . The IUPAC name for this compound is 1-(2-hydroxyphenyl)cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .
Molecular Structure Analysis
The structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . On the other hand, the carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Chemical Reactions Analysis
Cyclopropanecarboxylic acid demonstrates considerable reactivity due to the polar nature of the carboxylic acid group . It can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
Physical And Chemical Properties Analysis
In its pure form, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a colorless, crystalline substance . It exhibits a characteristic acidic smell . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Process : 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized with a high yield of 61% through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild conditions, providing a potential route for large-scale syntheses (Lu Xin-y, 2013).
Structural and Conformational Studies
- X-ray Structural Analysis : The structure and conformation of closely related cyclopropane carboxylic acids have been determined using X-ray methods, providing insights into the behavior and structural characteristics of these compounds (J. Korp, I. Bernal, R. Fuchs, 1983).
Applications in Biochemistry and Organic Chemistry
- Ethylene Precursor in Plants : Derivatives of 1-aminocyclopropane-1-carboxylic acid, a close relative, have been identified as ethylene precursors in higher plants, indicating their significance in plant biochemistry (N. Hoffman, S. Yang, T. McKeon, 1982).
- Cyclopropanation Methods : The Kulinkovich cyclopropanation of carboxylic acid derivatives, including those similar to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, is a key method in organic synthesis, offering convenient access to various heteroatom-substituted cyclopropanes (J. Cha, O. Kulinkovich, 2012).
Chemical Properties and Reactions
- Thermolysis and Isomerization : Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes, which are structurally similar, reveal insights into the reactions and properties of these compounds under high temperatures (J. Vecht, R. Spoor, H. Steinberg, T. Boer, 2010).
Propiedades
IUPAC Name |
1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMDSNKKGGWRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



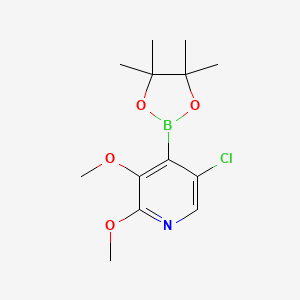
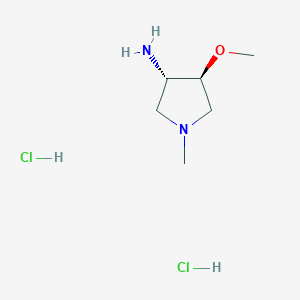
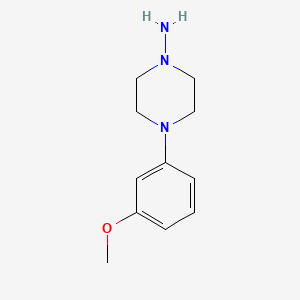
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
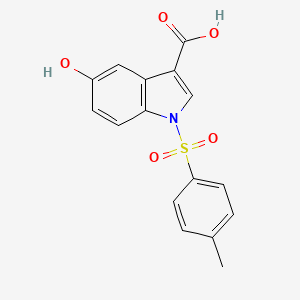
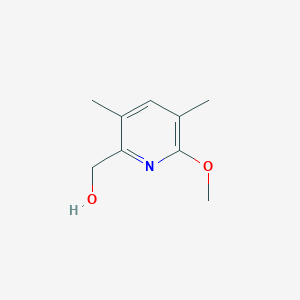
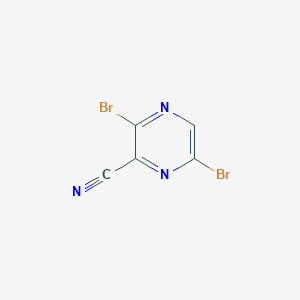
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
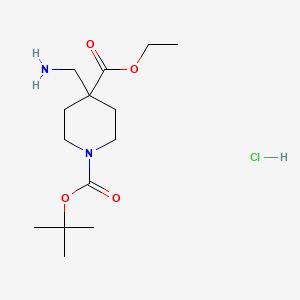
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)
